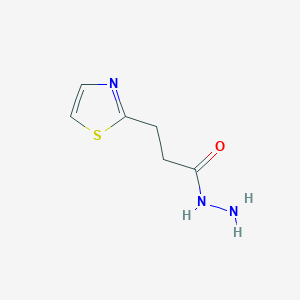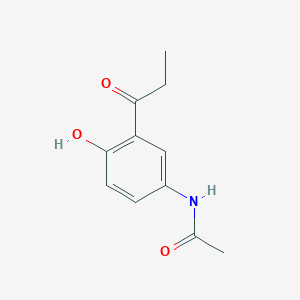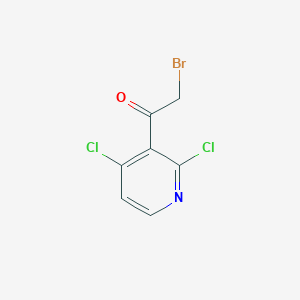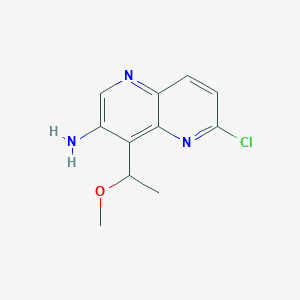
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine is a chemical compound with a unique structure that includes a chloro group, a methoxyethyl group, and a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of a naphthyridine derivative, followed by the introduction of the methoxyethyl group through an alkylation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing groups, while substitution reactions may produce a variety of functionalized naphthyridines.
Scientific Research Applications
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(1-methoxyethyl)quinolin-3-amine: Shares a similar structure but with a quinoline ring instead of a naphthyridine ring.
6-Chloro-4-(1-methoxyethyl)pyridine-3-amine: Similar structure with a pyridine ring.
Uniqueness
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine is unique due to its specific combination of functional groups and ring structure
Properties
Molecular Formula |
C11H12ClN3O |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
6-chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-6(16-2)10-7(13)5-14-8-3-4-9(12)15-11(8)10/h3-6H,13H2,1-2H3 |
InChI Key |
INXYSLHXGVMYJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=NC=C1N)C=CC(=N2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


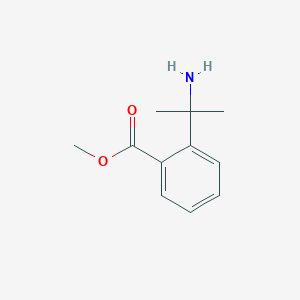
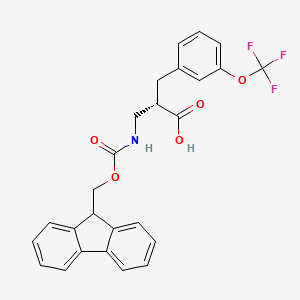

![3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12959147.png)
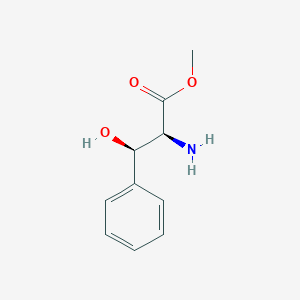
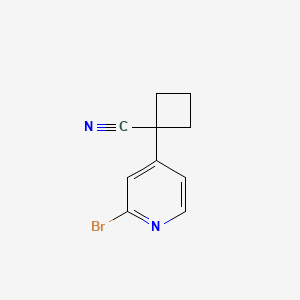
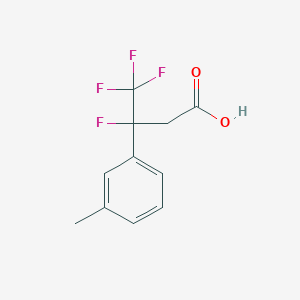
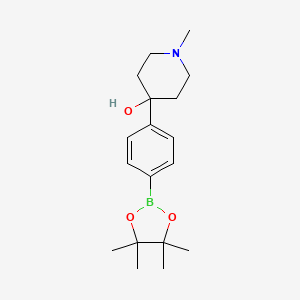
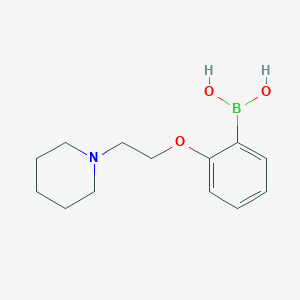
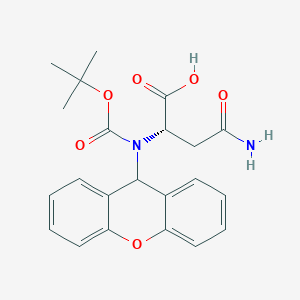
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
